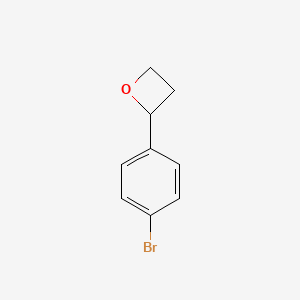

2-(4-Bromophenyl)oxetane

描述

2-(4-Bromophenyl)oxetane is a brominated aromatic oxetane derivative characterized by a four-membered oxetane ring substituted at the 2-position with a 4-bromophenyl group. Its synthesis, as reported in stereoselective chemoenzymatic methods, yields the (S)-enantiomer with 9% yield and an enantiomeric ratio (er) of 96:4 (S:R), confirmed via GC analysis . Key structural features include distinct NMR signals: aromatic protons resonate at δ 7.47–7.45 (2H) and 7.21–7.10 (2H), while oxetane protons appear at δ 5.69–5.59 (1H), 4.83–4.78 (1H), and 4.69–4.63 (1H) . The compound’s chirality arises from the 2-substitution pattern, which introduces a stereocenter, complicating synthesis compared to 3-substituted oxetanes .

属性

IUPAC Name |

2-(4-bromophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDUEYOZOWQMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313298 | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-16-7 | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 4-bromophenyl-substituted epoxides under acidic or basic conditions. Another approach involves the use of [2+2] cycloaddition reactions, where a bromophenyl-substituted alkene reacts with a carbonyl compound in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-(4-Bromophenyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The oxetane ring can be oxidized to form corresponding oxetanones or other oxygenated derivatives.

Reduction Reactions: The bromophenyl group can be reduced to form phenyl-substituted oxetanes.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 2-(4-substituted phenyl)oxetanes.

Oxidation: Formation of oxetanones or other oxygenated derivatives.

Reduction: Formation of phenyl-substituted oxetanes.

科学研究应用

Medicinal Chemistry

2-(4-Bromophenyl)oxetane has shown promise in medicinal chemistry due to its potential biological activities:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties: Research has demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition correlates with reduced inflammatory responses in cellular models.

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits COX-1 and COX-2 | |

| Enzyme Inhibition | Modulates activity in metabolic pathways |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various functionalization reactions, leading to derivatives with enhanced properties.

Drug Discovery

The oxetane motif is increasingly recognized in drug discovery for its ability to modify pharmacokinetic properties:

- Bioisosteric Replacement: Oxetanes can serve as bioisosteres for more common functional groups, potentially improving the binding affinity and metabolic stability of drug candidates.

- Clinical Candidates: Several oxetane-containing compounds are currently in clinical trials, highlighting their relevance in therapeutic development.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant growth inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound. It was found to significantly reduce expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro, correlating with decreased inflammatory responses in cellular models.

作用机制

The mechanism of action of 2-(4-Bromophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and bromophenyl group. The oxetane ring’s high ring strain and ability to act as a hydrogen bond acceptor make it a versatile moiety in binding to enzymes and receptors. The bromophenyl group can participate in π-π interactions and halogen bonding, further enhancing its binding affinity and specificity .

相似化合物的比较

Structural Analogues: 2-(4-Halophenyl)oxetanes

The electronic and steric effects of halogen substituents significantly influence NMR properties and chemical equivalence. Comparative studies of 2-(4-halophenyl)oxetanes (X = F, Cl, Br, I) reveal:

| Compound | Phenyl Proton Equivalence | J (ortho, Hz) | J (meta, Hz) | J (para, Hz) |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)oxetane | No | 0.63 | 0.46 | 0.46 |

| 2-(4-Bromophenyl)oxetane | No | 0.60 | 0.50 | 0.40 |

| 2-(4-Chlorophenyl)oxetane | Yes (sharp singlet) | - | - | - |

In 2-(4-chlorophenyl)oxetane, chlorine’s electronegativity matches the oxetane’s deshielding effect, rendering phenyl protons chemically equivalent, unlike bromine or fluorine derivatives . Coupling constants (J) between benzyl and ortho phenyl protons decrease with increasing halogen electronegativity (I < Br < F), altering spin-spin interactions .

Physicochemical Properties

Oxetanes generally improve solubility and reduce lipophilicity (LogD) compared to non-cyclic ethers. However, 2-substituted oxetanes like this compound face limitations:

Metabolic Stability

3-Substituted oxetanes exhibit superior metabolic stability due to reduced CYP3A4-mediated oxidation. For example, 3-substituted oxetane derivatives show slower oxidative degradation compared to 2-substituted isomers like this compound, which are prone to enzymatic oxidation . This disparity is attributed to unfavorable interactions between 2-substituted oxetanes and CYP active sites, as well as higher inherent lipophilicity .

生物活性

Biological Activity

The biological activity of this compound is primarily inferred from its chemical structure and reactivity rather than extensive empirical studies. The compound's potential interactions with biological molecules could be significant due to:

- Hydrogen Bonding Capacity : The oxetane ring can act as a hydrogen bond acceptor, influencing its interactions with enzymes and receptors.

- Lipophilicity and Metabolic Stability : Oxetanes are often metabolically stable and neutral in lipophilicity, which may enhance their bioavailability in pharmaceutical applications.

Case Studies and Research Findings

- Drug Development : Research has indicated that oxetanes can enhance the physicochemical properties of drug candidates. For instance, compounds derived from oxetanes have been explored as potential inhibitors for various targets, including kinases involved in cancer pathways.

- Synthetic Applications : this compound has been utilized as a precursor in synthesizing more complex heterocycles. Its reactivity allows for modifications that can lead to biologically active compounds.

- Antimicrobial Potential : While specific studies on this compound are scarce, related compounds with similar structures have shown promising antibacterial activity against Gram-positive bacteria. This suggests that further exploration of this compound could reveal similar properties.

The mechanism of action for this compound involves several biochemical pathways:

- Ring-Opening Reactions : These reactions can produce various derivatives that may exhibit biological activity.

- Substitution Reactions : The bromine atom can facilitate nucleophilic substitutions, leading to diverse functionalized products that may interact with biological targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Bromophenyl)oxetane with high purity?

- Methodology : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, bromophenyl precursors can react with oxetane-forming agents (e.g., epoxides or thiiranes) under reflux in aprotic solvents like tetrahydrofuran (THF) or dichloromethane. Catalysts such as Lewis acids (e.g., BF₃·OEt₂) may enhance yield .

- Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂), and stoichiometric ratios of reactants are essential to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, oxetane protons resonate at δ 4.5–5.0 ppm (¹H), while bromophenyl protons appear as a doublet near δ 7.3–7.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 213.07 for C₉H₉BrO) .

- Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and oxetane C-O-C (~980 cm⁻¹) confirm functional groups .

- Supplementary Methods : X-ray crystallography resolves stereochemistry, while HPLC monitors purity (>95%) .

Q. How does this compound behave under varying pH and thermal conditions?

- Stability Profile :

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Short-term storage at 4°C in amber vials is recommended .

- pH Sensitivity : The oxetane ring is stable in neutral conditions but undergoes acid-catalyzed ring-opening (e.g., with HCl) to form diols, which can be monitored via TLC or NMR .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound in drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the oxetane oxygen is a nucleophilic center prone to ring-opening .

- Molecular Docking : Software like AutoDock Vina simulates binding to biological targets (e.g., kinases). Preliminary studies suggest hydrophobic interactions with the bromophenyl group enhance binding affinity .

- Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays) .

Q. How should researchers resolve contradictions in spectral data for oxetane derivatives?

- Case Study : Conflicting ¹H NMR signals may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to observe coalescence or decoupling of peaks .

- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon-proton correlations in complex spin systems .

Q. What strategies optimize the regioselective ring-opening of this compound for functionalization?

- Reactivity Insights :

- Acid-Catalyzed Ring-Opening : Yields 3-bromo-1-(4-bromophenyl)propan-1-ol via SN1 mechanism .

- Nucleophilic Attack : Use Grignard reagents (e.g., MeMgBr) to open the oxetane ring, forming tertiary alcohols. Monitor regioselectivity via GC-MS .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Hypothesis : The bromophenyl group enhances lipophilicity, improving membrane permeability. Oxetane rings modulate metabolic stability by resisting cytochrome P450 oxidation .

- Experimental Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. What challenges arise in purifying this compound, and how are they addressed?

- Key Issues : Co-elution of byproducts (e.g., diastereomers) during chromatography.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。